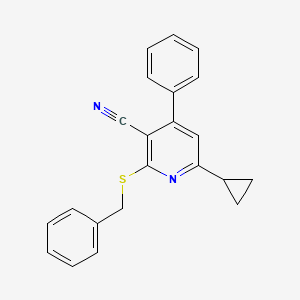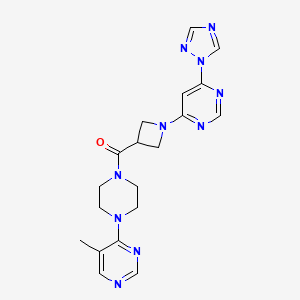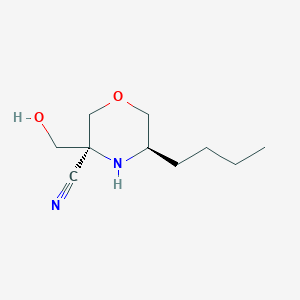
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a chiral compound characterized by a morpholine ring substituted with a butyl group, a hydroxymethyl group, and a carbonitrile group. Its racemic nature indicates it consists of equal amounts of two enantiomers with specific three-dimensional configurations.
Synthetic Routes and Reaction Conditions
Formation of Morpholine Ring: A common method involves cyclization reactions of amines with diols or diamines with epoxides.
Substitution Reactions: The butyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions.
Nitrile Introduction: Using cyanide as a nucleophile, the nitrile group can be attached via nucleophilic addition.
Industrial Production Methods: Scale-up methods rely on continuous flow techniques to maintain reaction control and ensure high purity levels. The use of robust catalysts and specific solvent systems enhance reaction efficiency and yield.
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to amines using agents like lithium aluminum hydride.
Substitution: Functional groups on the morpholine ring can undergo nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidations.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: Palladium or platinum catalysts for catalytic hydrogenations.
Major Products Formed
Oxidation yields carboxylic acids.
Reduction yields primary or secondary amines.
Substitution reactions yield a variety of morpholine derivatives depending on the substituents introduced.
科学的研究の応用
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis for designing new molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its therapeutic potential in drug development, particularly in neurological and cardiovascular diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Molecular Targets and Pathways
Enzyme Inhibition: May interact with specific enzymes by binding to their active sites, inhibiting catalytic functions.
Receptor Binding: Can act as an agonist or antagonist, modulating biological pathways by binding to cellular receptors.
The compound's functional groups allow for specific interactions with target molecules, influencing various biochemical pathways.
Uniqueness and Similar Compounds
5-Butylmorpholine: Similar but lacks hydroxymethyl and nitrile groups, leading to different reactivity and biological activity.
3-Hydroxy-5-butylmorpholine: Lacks the nitrile group, altering its chemical properties and applications.
This compound is unique due to the combination of these groups, providing distinct reactivity and potential in scientific research.
This compound's combination of substituents makes it a valuable molecule with a wide range of applications and an interesting subject for further research. Its unique chemical structure allows for various modifications and functionalizations, making it a versatile and promising compound in multiple fields.
特性
IUPAC Name |
(3S,5R)-5-butyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-3-4-9-5-14-8-10(6-11,7-13)12-9/h9,12-13H,2-5,7-8H2,1H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDDPOLSTTXBV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COCC(N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1COC[C@@](N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
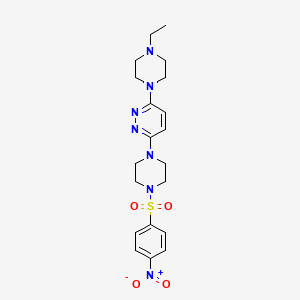

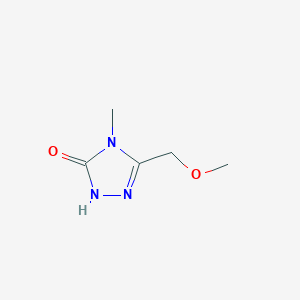
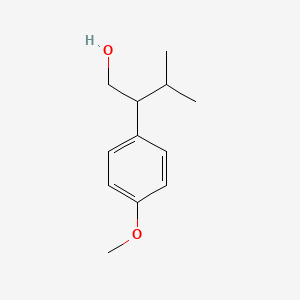
![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)
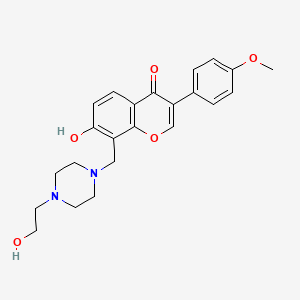
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
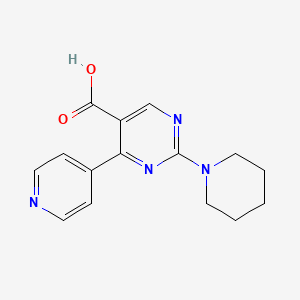
![3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)
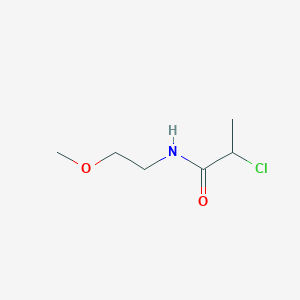
![11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2936916.png)
